molecular formula C15H16N2 B11884610 4,7-Dimethyl-2-(pyridin-2-yl)indoline

4,7-Dimethyl-2-(pyridin-2-yl)indoline

Cat. No.: B11884610
M. Wt: 224.30 g/mol
InChI Key: XCJMFKBKMFOXNK-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-(pyridin-2-yl)indoline is a heterocyclic compound that features an indoline core substituted with two methyl groups at positions 4 and 7, and a pyridin-2-yl group at position 2. This compound is part of the indole family, which is known for its wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-2-(pyridin-2-yl)indoline typically involves the reaction of 2-(pyridin-2-yl)acetonitrile with appropriate reagents under controlled conditions. One common method includes the use of selenium dioxide as an oxidizing agent . The reaction is carried out in ethanol, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2-(pyridin-2-yl)indoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include selenium dioxide and other metal oxides.

    Reduction: Hydrogenation can be performed using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,7-Dimethyl-2-(pyridin-2-yl)indoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets and pathways. The compound’s indoline core allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethyl-2-(pyridin-2-yl)indoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-2-yl group enhances its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

4,7-dimethyl-2-pyridin-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H16N2/c1-10-6-7-11(2)15-12(10)9-14(17-15)13-5-3-4-8-16-13/h3-8,14,17H,9H2,1-2H3

InChI Key

XCJMFKBKMFOXNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(NC2=C(C=C1)C)C3=CC=CC=N3

Origin of Product

United States

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